molecular formula C24H20N2O4 B2522533 N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 946330-95-6

N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2522533
CAS RN: 946330-95-6
M. Wt: 400.434
InChI Key: KWXAWWDHPVIVIR-UHFFFAOYSA-N
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Description

The molecule “N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide” is a complex organic compound. It contains several functional groups, including an ethoxy group, a hydroxy group, a 2-oxo group (indicating a carbonyl group adjacent to another oxygen atom), and an amide group. It also contains a phenyl group and a dihydroquinoline group, which is a heterocyclic compound containing a quinoline ring system .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or modifying the existing structure. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The ethoxy, hydroxy, 2-oxo, and amide groups would all contribute to the compound’s polarity, potentially affecting its solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the ethoxy group could potentially be cleaved to yield an ethanol molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

This compound can be used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones. These compounds are synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yields the N-dearylated 2-azetidinones in good to excellent yields .

Oxidative N-Deprotection

The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield. This process is important in the synthesis of N-unsubstituted β-lactams .

Synthesis of Anticancer Agents

N-Unsubstituted β-lactams play a central role as key intermediates in the synthesis of several biologically active antibiotics. The importance of these types of compounds for the semi-synthesis of the novel anticancer agents Taxol and Taxotere is also well documented .

Synthesis of N-(4-ethoxyphenyl)-retinamide

N-(4-ethoxyphenyl)-retinamide (4-EPR) has been suggested as an indispensable internal standard for the correct determination of N-(4-hydroxyphenyl)-retinamide (4-HPR) and its metabolites by chromatography .

Inhibition of Tumor Growth

It is widely reported that N-(4-hydroxyphenyl)-retinamide or fenretinide (4-HPR), which is a synthetic amide of all-trans-retinoic acid (ATRA), inhibits in vitro several types of tumors, including cancer cell lines resistant to ATRA, at 1–10 µM concentrations .

Development of Chemo-preventive Agents

Studies in rats and mice have confirmed the potent anticancer effects of 4-HPR, without evidencing hemolytic toxicity, thus demonstrating its suitability for the development of a new chemo-preventive agent .

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-2-30-18-14-12-16(13-15-18)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)17-8-4-3-5-9-17/h3-15,27H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXAWWDHPVIVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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